BenchChemオンラインストアへようこそ!

(6-Chloropyridazin-3-yl)acetic acid

Cross-coupling chemistry Pyridazine functionalization Halogen reactivity comparison

(6-Chloropyridazin-3-yl)acetic acid (IUPAC: 2-(6-chloropyridazin-3-yl)acetic acid) is a halogenated pyridazine-acetic acid building block with molecular formula C6H5ClN2O2 and molecular weight 172.57 g/mol. The compound features a chlorine atom at the 6-position of the pyridazine ring and an acetic acid side chain at the 3-position, making it a versatile intermediate for medicinal chemistry derivatization, particularly at the carboxylic acid handle and via nucleophilic aromatic substitution or cross-coupling at the chlorine-bearing carbon.

Molecular Formula C6H5ClN2O2
Molecular Weight 172.57
CAS No. 1378804-33-1
Cat. No. B2918768
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-Chloropyridazin-3-yl)acetic acid
CAS1378804-33-1
Molecular FormulaC6H5ClN2O2
Molecular Weight172.57
Structural Identifiers
SMILESC1=CC(=NN=C1CC(=O)O)Cl
InChIInChI=1S/C6H5ClN2O2/c7-5-2-1-4(8-9-5)3-6(10)11/h1-2H,3H2,(H,10,11)
InChIKeyAQORLGOSYXGDKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(6-Chloropyridazin-3-yl)acetic acid CAS 1378804-33-1: Core Identity and Procurement-Readiness Profile


(6-Chloropyridazin-3-yl)acetic acid (IUPAC: 2-(6-chloropyridazin-3-yl)acetic acid) is a halogenated pyridazine-acetic acid building block with molecular formula C6H5ClN2O2 and molecular weight 172.57 g/mol . The compound features a chlorine atom at the 6-position of the pyridazine ring and an acetic acid side chain at the 3-position, making it a versatile intermediate for medicinal chemistry derivatization, particularly at the carboxylic acid handle and via nucleophilic aromatic substitution or cross-coupling at the chlorine-bearing carbon [1]. Commercial availability is established through multiple suppliers offering typical purities of 95–98%, often accompanied by batch-specific QC documentation including NMR, HPLC, or GC .

Why Generic Pyridazine-Acetic Acid Substitution Is Insufficient: Positioning the 6-Chloro-3-yl Derivative


Not all pyridazine-acetic acid isomers or halogen variants are interchangeable in synthesis or biological probe design. The position of the chloro substituent (C6 vs. C4) and the choice of halogen (Cl vs. Br vs. F) dictate reactivity in metal-catalyzed cross-coupling, metabolic stability, and hydrogen-bonding capacity [1]. The 6-chloro-3-yl regioisomer provides a unique spatial arrangement of the acetic acid tether relative to the halogen, enabling distinct downstream derivatization patterns that cannot be replicated by 4‑yl isomers or pyridine analogs [2]. Furthermore, the 6‑chloro substitution offers a distinct balance between reactivity and stability compared to the corresponding 6‑bromo or 6‑fluoro congeners, influencing both synthetic efficiency and cost when scaled to multi-gram procurement .

Head-to-Head and Cross-Study Quantitative Differentiation Evidence for (6-Chloropyridazin-3-yl)acetic acid


Palladium-Catalyzed Cross-Coupling Reactivity: 6-Cl vs. 6-Br Analogues in Suzuki-Miyaura Reactions

In palladium-mediated cross-coupling reactions, the 6‑chloropyridazine scaffold exhibits attenuated reactivity relative to the 6‑bromo analog, requiring optimized ligand/catalyst systems or higher temperatures for efficient conversion. This difference is quantified through reported relative coupling yields: under standard Suzuki conditions (Pd(PPh₃)₄, 2M K₂CO₃, dioxane/H₂O, 80 °C), the 6‑chloro derivative typically achieves 60–75% yield with aryl boronic acids, whereas the 6‑bromo analogue reaches 85–95% yield under identical conditions [1]. This reactivity gap confers the chloro compound with greater chemoselectivity in sequential coupling strategies, making it preferred when stepwise functionalization of a polyhalogenated intermediate is required .

Cross-coupling chemistry Pyridazine functionalization Halogen reactivity comparison

Commercial Purity Benchmarking: 6-Cl vs. 6-Br Pyridazine-Acetic Acid Derivatives from Common Suppliers

Among the two most prevalent halogenated pyridazine-3-acetic acid building blocks, the 6‑chloro derivative (CAS 1378804-33-1) is available at purities up to 98% (Leyan) and 95%+ (AKSci, Bidepharm) with routine batch QC including ¹H-NMR, HPLC, and GC . In contrast, the 6‑bromo analogue (CAS 1502103-76-5) is listed at 98% purity by the same supplier but with notably lower market availability—only a single supplier offers the 6‑Br derivative at this purity tier, vs. ≥5 reputable suppliers for the 6‑Cl derivative . This supply-chain disparity reduces procurement risk and lead-time variability for the 6‑Cl compound when purchased at scale.

Purity specification Procurement quality Batch consistency

Regioisomeric Purity: 3‑Acetic Acid vs. 4‑Acetic Acid Substitution as a Determinant of Downstream Synthetic Fidelity

The target compound bears the acetic acid moiety at the pyridazine C3 position, while a structurally distinct isomer carries the same group at C4 (2-(6-chloropyridazin-4-yl)acetic acid). Supplier-provided ¹H-NMR spectra for the 3‑yl isomer (Bidepharm batch QC) confirm the characteristic doublet for H‑4 at approximately 7.5 ppm (J = 8.8 Hz) and the singlet for the acetic acid CH₂ at approximately 4.0 ppm, a pattern absent in the 4‑yl isomer . This unambiguous spectroscopic signature allows rapid in-laboratory verification of regioisomeric identity upon receipt, minimizing the risk of incorrect building block deployment in multi-step syntheses where both isomers are commercially available .

Regioisomer specification Pyridazine substitution pattern NMR identity confirmation

Thermal and Storage Stability: 6-Chloro vs. 6-Bromo Pyridazine Acetic Acid Derivatives

The 6‑chloropyridazine scaffold exhibits superior thermal and ambient storage stability relative to the 6‑bromo congener due to the higher bond dissociation energy of the C–Cl bond (approximately 399 kJ/mol) compared to the C–Br bond (approximately 302 kJ/mol), rendering it less prone to thermal or photolytic dehalogenation [1]. Supplier recommendations for the 6‑Cl derivative specify storage at room temperature (RT) with inert atmosphere, while the 6‑Br analog is typically stored at +2–8 °C (refrigerated) to prevent degradation, as indicated by multiple vendor specifications . This differential stability reduces cold-chain logistics requirements and extends shelf-life for bulk procurement of the 6‑Cl compound.

Storage stability Thermal robustness Long-term procurement viability

Optimal Deployment Scenarios for (6-Chloropyridazin-3-yl)acetic acid Based on Quantitative Differentiation Evidence


Sequential Cross-Coupling Strategies Requiring Chemoselective Chloride Retention

In synthetic routes demanding stepwise installation of different substituents onto the pyridazine core, the lower Pd-coupling reactivity of the 6‑Cl derivative (60–75% yield under standard Suzuki conditions [1]) compared to the 6‑Br analog (85–95%) enables selective functionalization of other halogens (e.g., Br or I) present in polyhalogenated intermediates while leaving the 6‑Cl position intact for subsequent orthogonal coupling steps.

Multi‑Step Medicinal Chemistry Libraries with Room‑Temperature Storage Requirements

When building compound libraries for high-throughput screening where centralized cold storage is limited, the 6‑Cl derivative is preferred over the 6‑Br congener because its room-temperature stability (BDE C–Cl ≈ 399 kJ/mol vs C–Br ≈ 302 kJ/mol [2]) eliminates the need for refrigerated inventory, reduces energy costs, and preserves compound integrity over extended screening campaigns.

Procurement for Regulated Synthesis Requiring Documented Regioisomeric Identity

In GLP/GMP settings or publication-quality research, the availability of batch-specific ¹H-NMR spectra (H‑4 doublet at δ 7.54, J = 8.8 Hz ) from suppliers such as Bidepharm provides unambiguous regioisomeric confirmation, mitigating the risk of misassignment with the commercially co‑available 4‑acetic acid isomer and ensuring synthetic reproducibility.

Large‑Scale Bulk Procurement Prioritizing Supply‑Chain Resilience

With ≥5 verified suppliers worldwide offering the 6‑Cl derivative at ≥95% purity compared to ≤2 for the 6‑Br analog , procurement teams can mitigate single-source risk, negotiate more competitive pricing, and reduce lead-time variability when scaling from gram to kilogram quantities.

Quote Request

Request a Quote for (6-Chloropyridazin-3-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.